Phlorigidoside C

Description

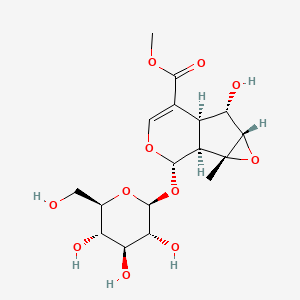

Phlorigidoside C is an iridoid glycoside (IG) predominantly isolated from Lamiophlomis rotata (独一味), a medicinal plant used in traditional Chinese medicine for its anti-inflammatory and analgesic properties . Structurally, it has been identified as 5-deoxysesamoside, characterized by the absence of a hydroxyl group at the C-5 position compared to sesamoside . Its molecular formula is C₁₇H₂₆O₁₁, with a molecular weight of 406.38 g/mol . This compound is notable for its pharmacological activities, including anti-rheumatoid arthritis effects in murine models .

Properties

Molecular Formula |

C17H24O11 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |

InChI |

InChI=1S/C17H24O11/c1-17-8-7(10(20)13(17)28-17)5(14(23)24-2)4-25-15(8)27-16-12(22)11(21)9(19)6(3-18)26-16/h4,6-13,15-16,18-22H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 |

InChI Key |

VZRXACBYBGKGNQ-GNDDPXJISA-N |

Isomeric SMILES |

C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phlorigidoside C can be synthesized through a series of extraction and purification steps. The process typically involves:

Sample Treatment: The whole plant of Lamiophlomis rotata is cut into segments and subjected to ethanol reflux extraction to obtain the plant extract.

Solvent Extraction: The extract is dissolved in deionized water and sequentially extracted with ethyl acetate and n-butanol.

Column Chromatography: The n-butanol extract is subjected to macroporous resin column chromatography, followed by elution and concentration to obtain crude this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yield and purity, ensuring the compound’s stability and efficacy for research and pharmaceutical applications .

Chemical Reactions Analysis

Structural Identification

Phlorigidoside C (C₁₇H₂₄O₁₁) was isolated alongside isomers such as 8-O-acetylshanzhiside methyl ester and zaluzioside using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) . Key identifiers include:

| Peak Number | RT (min) | Molecular Formula | Selected Ion | Observed Mass (Da) |

|---|---|---|---|---|

| 9 | 9.935 | C₁₇H₂₄O₁₁ | [M + H]⁺ | 405.1384 |

The compound’s structure features a hydroxyl group at C-6 and a carboxymethyl group at C-4, enabling lactone formation upon methanol loss during fragmentation .

Mass Spectrometric Fragmentation Patterns

This compound exhibits distinct fragmentation pathways under MS/MS:

-

Primary fragmentation : Neutral loss of 32 Da (methanol) generates a lactone intermediate at m/z 177.

-

Secondary fragmentation : Sequential loss of two CO groups (28 Da each), yielding ions at m/z 149 and 121 .

This pattern differentiates it from positional isomers like 6-O-acetylshanzhiside methyl ester, which lacks the C-6 hydroxyl group necessary for lactonization.

Isomer Differentiation

This compound was distinguished from co-eluting isomers (e.g., zaluzioside) via:

-

Chromatographic resolution : Retention time differences (9.935 min vs. 19.270 min for 8-epi-deoxyloganic acid).

-

Fragmentation behavior : Unique ion clusters at m/z 227 and 209 in positive-ion mode, linked to its substitution pattern .

Reactivity in Analytical Contexts

While direct chemical reactions (e.g., hydrolysis, glycosylation) remain unexplored in the literature, this compound’s stability under MS conditions suggests:

Scientific Research Applications

Phlorigidoside C has a wide range of scientific research applications:

Mechanism of Action

Phlorigidoside C exerts its effects through several molecular targets and pathways:

Anti-inflammatory Pathways: The compound modulates the OPG/RANKL/NF-κB signaling pathways, reducing inflammation and joint damage in rheumatoid arthritis.

Immunomodulatory Effects: It influences the immune response by regulating cytokine production and immune cell activity.

Antioxidant Activity: This compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Comparative Analysis with Similar Iridoid Glycosides

Structural Comparison

Phlorigidoside C shares a core iridoid skeleton with other IGs but differs in substituents and glycosylation patterns (Table 1).

Table 1: Structural Features of this compound and Related Compounds

Key Observations :

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles

Key Findings :

Analytical Methods

This compound and related IGs are quantified using RP-HPLC with methanol/water or acetonitrile/water gradients .

Table 3: HPLC Parameters for Selected IGs

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.